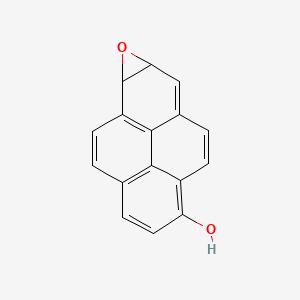
1-Hydroxypyrene-6,7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypyrene-6,7-oxide is a phenanthrol.
Aplicaciones Científicas De Investigación
Electrochemical Sensing and Detection
- Electrochemical Sensor for PAHs : A study demonstrated the use of graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks for pre-concentrating and electrochemically sensing 1-hydroxypyrene. This method enhances the signal and stability for detecting 1-hydroxypyrene (Shen et al., 2012).
- Redox Reactions Study : Another research focused on the voltammetric and chromatographic elucidation of 1-hydroxypyrene's redox reactions at a screen-printed carbon electrode, providing insights into its electrochemical behavior (Honeychurch et al., 2004).
Biomonitoring and Health Assessment
- Biomonitoring of PAHs Exposure : A study used 1-hydroxypyrene as a biomarker for assessing human exposure to PAHs, specifically through urine testing. This research is crucial in understanding environmental exposure to harmful substances (Jongeneelen, 1994).
Analytical Methodology
- Advanced Functional Materials : A luminescent sensor was developed using lanthanide-functionalized metal-organic frameworks for detecting 1-hydroxypyrene in human urine, indicating its application in clinical diagnosis of PAH intoxication (Hao & Yan, 2017).
- Chromatography and Mass Spectrometry : The validation of an analytical method for 1-hydroxypyrene in human urine using high-performance liquid chromatography/tandem mass spectrometry was explored to improve accuracy in quantitative determination (Pigini et al., 2006).
Environmental Implications
- Photochemical Oxidation of Pyrene : Research on the mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions identified 1-hydroxypyrene as a product of this oxidation, contributing to our understanding of environmental processes affecting PAHs (Sigman et al., 1998).
Propiedades
Fórmula molecular |
C16H10O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9,11,13(17),14-heptaen-10-ol |
InChI |
InChI=1S/C16H10O2/c17-12-6-3-8-1-5-11-15-9(7-13-16(11)18-13)2-4-10(12)14(8)15/h1-7,13,16-17H |
Clave InChI |
ICDHGNQFNWCXKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC4C2O4)C=CC5=C(C=CC1=C53)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)

![2-hydroxy-5-[N-[(2,5-dihydroxyphenyl)methyl] amino]-benzoic acid 3-phenylpropyl ester](/img/structure/B1242382.png)
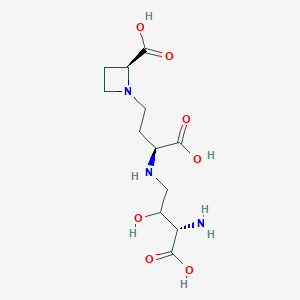

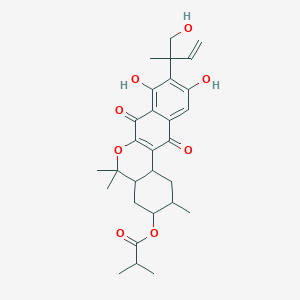
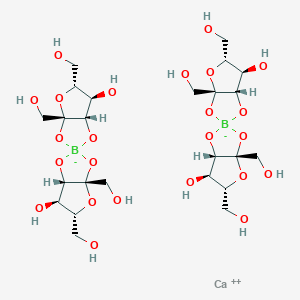
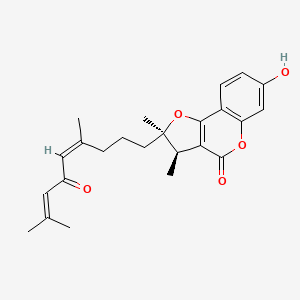
![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)
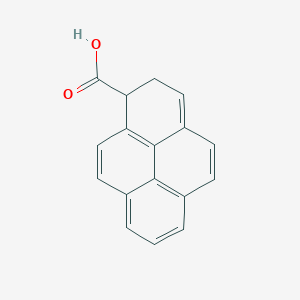
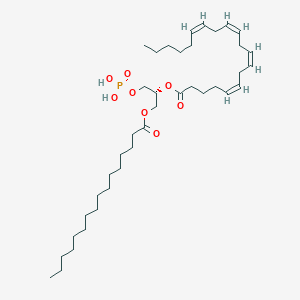
![2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate](/img/structure/B1242397.png)
